N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential applications in medicinal chemistry and its unique structural features.
The compound can be synthesized through various organic chemistry methods, primarily involving the condensation of specific benzothiazole derivatives with difluorobenzamide precursors. Research articles and patents often document the synthesis and applications of such compounds, indicating their relevance in pharmaceutical development.
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is classified as:
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of the synthesized compound.
The molecular structure of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be represented as follows:
Key molecular data includes:
The compound can participate in various chemical reactions:
Reactions are typically monitored using chromatographic techniques to assess yield and purity. The stability of the compound under different pH conditions is also evaluated.
The mechanism of action for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide likely involves interaction with biological targets such as enzymes or receptors. Benzothiazole derivatives are known to inhibit certain enzymes involved in cancer proliferation or microbial growth.
Preliminary studies may involve in vitro assays to determine the inhibitory effects on specific pathways or enzymes relevant to disease processes.
Relevant data from studies indicate that the compound exhibits significant thermal stability and moderate reactivity with electrophiles due to its functional groups.
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has potential applications in:
Benzothiazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by their broad-spectrum biological activities and favorable physicochemical properties. These heterocyclic compounds exhibit remarkable structural versatility, enabling interactions with diverse biological targets through defined pharmacophoric elements. The fusion of benzothiazole with strategically substituted benzamide units creates hybrid architectures with enhanced bioactivity profiles, particularly against resistant microbial strains. The compound N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide exemplifies this rational design approach, incorporating three critical pharmacophoric elements: the benzothiazole core, fluorinated benzamide moiety, and ethoxy substituent. Each component contributes distinct electronic and steric properties that collectively determine the molecule's target affinity and pharmacokinetic behavior, positioning it as a promising candidate for antimicrobial development programs.
Table 1: Key Identifiers of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide [1]
Identifier | Value |
---|---|
CAS Registry Number | 476277-40-4 |
Molecular Formula | C₁₆H₁₂F₂N₂O₂S |
Molecular Weight | 334.34 g/mol |
SMILES Notation | O=C(NC1=NC2=CC=C(OCC)C=C2S1)C3=C(F)C=CC=C3F |
MDL Number | MFCD01567550 |
The 1,3-benzothiazole nucleus serves as a versatile pharmacophore due to its capacity for diverse non-covalent interactions with biological targets. This bicyclic system features an electron-rich thiazole ring fused to a benzene ring, creating a polarized π-system capable of π-π stacking, hydrogen bonding, and hydrophobic interactions. The 2-position nitrogen acts as a hydrogen bond acceptor, while the benzene ring provides a planar hydrophobic surface. When incorporated into larger structures like N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, this moiety enables target binding through multiple mechanisms: the nitrogen atom can coordinate with enzyme active sites, while the aromatic system engages in stacking interactions with nucleotide bases or amino acid residues. The ethoxy group at the 4-position (benzene ring) extends the hydrophobic contact surface and modulates electron density through its inductive effect, enhancing membrane permeability and bioavailability relative to unsubstituted analogs [7].
Crystallographic studies of structurally related compounds demonstrate how benzothiazole derivatives form stable supramolecular architectures via N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and offset π-π interactions. These interactions are not merely structural curiosities but reflect binding motifs relevant to biological activity. For instance, the hydrogen-bonding pattern observed in crystalline N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides directly correlates with protein-ligand interactions observed in enzyme inhibition studies. The benzothiazole ring's ability to participate in both polar and non-polar binding environments makes it particularly valuable in designing compounds targeting structurally complex microbial enzymes [7].
Table 2: Characteristic Molecular Interactions of Benzothiazole Derivatives [7]
Interaction Type | Bond Length (Å) | Biological Relevance |
---|---|---|
N–H···N(thiazoyl) | 2.85–3.10 | Enzyme active site anchoring |
Offset π-π stacking | 3.4–3.8 | Nucleic acid intercalation |
C-H···O(sulfonate) | 3.0–3.3 | Polar contact enhancement |
Halogen···π contacts | 3.3–3.6 | Hydrophobic pocket binding |
The strategic incorporation of fluorine atoms into pharmaceutical scaffolds represents one of the most impactful strategies in modern medicinal chemistry. In N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, the 2,6-difluorobenzamide unit serves multiple critical functions. First, the strong electron-withdrawing effect of the ortho-fluorine atoms significantly enhances the benzamide carbonyl's electrophilicity, facilitating hydrogen-bond formation with target proteins. This electronic activation makes the carbonyl oxygen a stronger hydrogen bond acceptor, while the amide nitrogen remains a competent donor—creating a dual hydrogen-bonding pharmacophore. Second, fluorine's small atomic radius allows deep penetration into hydrophobic enzyme pockets without steric penalty, improving binding affinity. Third, the fluorine atoms block oxidative metabolism at adjacent positions, enhancing metabolic stability and prolonging biological half-life [1] [2].
The conformational restraint imparted by ortho-fluorine substitution further enhances target selectivity. Unlike unsubstituted benzamides that can rotate freely, the 2,6-difluoro substitution forces the benzamide ring perpendicular to the amide bond plane. This restricted conformation reduces the entropic penalty upon binding to rigid enzyme active sites. Safety data for related fluorinated benzamides like 4-ethoxy-2,6-difluorobenzamide (CAS: 916483-57-3) indicate predictable handling profiles under research conditions, classified under GHS07 with hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation, respiratory irritation). These properties necessitate standard laboratory precautions but do not present prohibitive safety barriers to pharmaceutical development [2].
The introduction of alkoxy groups—particularly ethoxy—at the 4-position of benzothiazoles represents a key optimization strategy in antimicrobial agent development. Early benzothiazole derivatives featured simple hydrogen or halogen substituents at this position, displaying moderate bioactivity but suboptimal pharmacokinetics. The transition to ethoxy substitution emerged from systematic structure-activity relationship (SAR) studies in fungicide and antimicrobial research during the early 2000s. Patent analyses reveal that ethoxy-substituted benzothiazoles demonstrated superior bioavailability and tissue penetration compared to methoxy analogs, attributed to the optimal lipophilicity balance (logP ≈ 2-3) provided by the two-carbon chain. The ethoxy group's enhanced stability against metabolic O-dealkylation relative to longer alkoxy chains further cemented its pharmaceutical utility [3] [4].
The progression of ethoxy-benzothiazoles from agricultural fungicides to human pharmaceutical candidates illustrates this evolution. Early patents like WO2018177894A1 (2018) describe ethoxy-benzothiazole derivatives as components in broad-spectrum fungicidal compositions targeting phytopathogens. Subsequent innovations, exemplified by CN102174030B, expanded applications into human antiviral and antibacterial therapies. The 4-ethoxy configuration specifically enhances compound solubility through weak hydrogen bonding while maintaining membrane permeability—a critical dual achievement in antimicrobial design. This substitution pattern also minimizes cytochrome P450 interactions, reducing potential drug-drug interactions in clinical applications. The continuous refinement of ethoxy-benzothiazole derivatives underscores their enduring value in addressing emerging microbial resistance mechanisms [3] [4].
Table 3: Evolution of Ethoxy-Substituted Benzothiazoles in Patent Literature [3] [4]
Patent/Publication | Year | Application Focus | Key Advancement |
---|---|---|---|
WO2018177894A1 | 2018 | Agricultural fungicides | Broad-spectrum activity against phytopathogens |
CN102174030B | 2012 | Antiviral agents | Plant virus inhibition (TMV, CMV) |
Later optimizations | 2015-2020 | Human antimicrobials | Enhanced pharmacokinetics and target selectivity |
Concluding Perspectives
The strategic integration of three pharmacologically validated components—benzothiazole core, difluorinated benzamide, and ethoxy substituent—in N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide exemplifies rational antimicrobial design. Historical developments in benzothiazole chemistry demonstrate continuous refinement from simple fungicides to targeted therapeutic agents, with fluorination and alkoxy substitution proving critical for optimizing bioactivity and drug-like properties. Future research directions should explore stereoselective synthesis to access chiral variants and probe structure-target relationships against resistant microbial strains, potentially unlocking new therapeutic applications for this versatile pharmacophore.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7